REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][NH:6][C:7]1[C:8]([C:12]2[N:16]([C:17]3[CH:22]=[CH:21][C:20]([F:23])=[C:19]([Br:24])[CH:18]=3)[C:15](=[O:25])[O:14][N:13]=2)=[N:9][O:10][N:11]=1)=[N+]=[N-].[I-:26].[Na+].Cl[Si](C)(C)C.S([O-])([O-])(=O)=S.[Na+].[Na+]>CO.O>[IH:26].[NH2:1][CH2:4][CH2:5][NH:6][C:7]1[C:8]([C:12]2[N:16]([C:17]3[CH:22]=[CH:21][C:20]([F:23])=[C:19]([Br:24])[CH:18]=3)[C:15](=[O:25])[O:14][N:13]=2)=[N:9][O:10][N:11]=1 |f:1.2,4.5.6,9.10|
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Name
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3-(4-(2-azidoethylamino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one
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Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCNC=1C(=NON1)C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
148 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium thiosulfate
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was stirred at room temperature for 10 min
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
added to the reaction over 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
rose 42° C
|
Type
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STIRRING
|
Details
|
The reaction was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
A large amount of solid precipitated
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration (filtration speed was slow)
|
Type
|
WASH
|
Details
|
rinsed with water (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried on vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
The filter cake was slurried in ethyl acetate (500 mL) for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
FILTRATION
|
Details
|
(filtration speed is slow)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum over weekend
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
I.NCCNC=1C(=NON1)C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |